molecular formula C6H11BF3KO2 B12850084 Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide

Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide

Cat. No.: B12850084
M. Wt: 222.06 g/mol
InChI Key: ZFEYXUDZRGNRPG-UHFFFAOYSA-N
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Description

Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide is a chemical compound with the molecular formula C₇H₁₃BF₃O₂·K. It is known for its unique structure, which includes a trifluoroborate group and an oxan-4-yloxy moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[(oxan-4-yloxy)methyl]boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable oxan-4-yloxy precursor. The reaction is carried out under controlled conditions, often in the presence of a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is typically purified by crystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as THF, DMSO, or acetonitrile, under controlled temperatures and atmospheric conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acid derivatives, while reduction reactions produce borane derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of potassium trifluoro[(oxan-4-yloxy)methyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The oxan-4-yloxy moiety also contributes to the compound’s reactivity by providing additional sites for chemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide is unique due to its specific combination of the trifluoroborate group and the oxan-4-yloxy moiety. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical and industrial applications .

Properties

Molecular Formula

C6H11BF3KO2

Molecular Weight

222.06 g/mol

IUPAC Name

potassium;trifluoro(oxan-4-yloxymethyl)boranuide

InChI

InChI=1S/C6H11BF3O2.K/c8-7(9,10)5-12-6-1-3-11-4-2-6;/h6H,1-5H2;/q-1;+1

InChI Key

ZFEYXUDZRGNRPG-UHFFFAOYSA-N

Canonical SMILES

[B-](COC1CCOCC1)(F)(F)F.[K+]

Origin of Product

United States

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